(2-Cyclopropyloxazol-5-yl)methanol
Description
(2-Cyclopropyloxazol-5-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. The cyclopropyl moiety enhances metabolic stability and modulates steric and electronic properties, making this compound a valuable scaffold for drug discovery . Commercial availability through suppliers like CymitQuimica highlights its relevance in synthetic chemistry, with pricing ranging from €185 (100 mg) to €865 (1 g) .
Properties
IUPAC Name |
(2-cyclopropyl-1,3-oxazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANJGSPWMTWYNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyloxazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal in the presence of a base can lead to the formation of the oxazole ring . The hydroxymethyl group can then be introduced through subsequent reactions, such as the reduction of an oxazole aldehyde intermediate .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials . The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyloxazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield (2-Cyclopropyloxazol-5-yl)carboxylic acid, while reduction of the oxazole ring can produce (2-Cyclopropyloxazol-5-yl)methane .
Scientific Research Applications
(2-Cyclopropyloxazol-5-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Cyclopropyloxazol-5-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity . The cyclopropyl group may also contribute to the compound’s stability and reactivity by affecting its electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Bromophenyl)-4-(2-Cyclopropyloxazol-5-yl)benzenesulfonamide
- Structural Similarity : Shares the 2-cyclopropyloxazol-5-yl core but incorporates a benzenesulfonamide group linked to a 4-bromophenyl moiety.
- Biological Activity : Identified via the NCI’s PRISM platform as a potent anticancer agent with a mechanism involving tubulin polymerization inhibition .
(5-Cyclopropyl-2-Methyl-pyrazol-3-yl)methanol
- Structural Similarity : Replaces the oxazole ring with a pyrazole ring but retains the cyclopropyl and hydroxymethyl groups.
- Physicochemical Properties: Property (2-Cyclopropyloxazol-5-yl)methanol (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol Molecular Formula C₇H₉NO₂ C₈H₁₂N₂O Molecular Weight 151.16 g/mol 152.20 g/mol Core Heterocycle Oxazole (O, N) Pyrazole (N, N)
(E)-Ethyl-3-(4-(2-Cyclopropyloxazol-5-yl)phenyl)acrylate
- Structural Similarity : Extends the core structure with a phenyl-acrylate ester, enabling conjugation to larger pharmacophores.
- Synthetic Utility : Used as an intermediate in cyclopropane-containing drug candidates (e.g., ethyl-2-(4-(2-cyclopropyloxazol-5-yl)phenyl)-3-phenylcyclopropanecarboxylate) .
- Spectral Data :
Biological Activity
(2-Cyclopropyloxazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1889959-79-8
- Description : The compound features an oxazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 5-position.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical biochemical pathways.
Target Interactions
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as 5α-reductase, which is involved in steroid metabolism. For instance, related oxazole derivatives have demonstrated competitive inhibition of this enzyme with IC values in the nanomolar range .
- Receptor Modulation : Compounds with similar structures have been noted to modulate androgen receptor activity, suggesting potential applications in treating hormone-dependent cancers .
Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. A study involving pyrrolo-fused heterocycles, which included derivatives related to this compound, found significant cytotoxic activity against various cancer cell lines, including those derived from breast and colon cancers .
Case Studies and Research Findings
- Study on Anticancer Activity :
- A series of pyrrolo-fused compounds were synthesized and tested for their ability to inhibit tubulin polymerization in vitro. Among these, certain analogs displayed significant cytotoxicity against cancer cell lines, indicating that modifications to the oxazole structure can enhance biological activity .
- Inhibition of Androgen Receptor Activity :
Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
